molecular formula C20H22N4O5S B2804147 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide CAS No. 1297610-01-5

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2804147
CAS No.: 1297610-01-5
M. Wt: 430.48
InChI Key: LDDYPURWVQKUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-based derivative featuring a sulfamoyl group at the 5-position linked to a 4-ethoxyphenyl moiety and a carboxamide group at the 4-position connected to a 3-methoxyphenyl substituent. The pyrazole core is further substituted with a methyl group at the 3-position. Its structure combines electron-donating groups (ethoxy and methoxy) and a sulfamoyl linker, which may influence solubility, bioavailability, and receptor interactions. The compound is commercially available for research purposes, with pricing varying by quantity (e.g., 10 mg: $79.0; 20 mg: $99.0) .

Properties

IUPAC Name

3-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-5-methylpyrazolidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O5S/c1-4-29-16-10-8-14(9-11-16)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-6-5-7-17(12-15)28-3/h5-13,18,20,22-24H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGYMBAPMJAESFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2C(C(NN2)C)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a pyrazole core with various substituents, enables diverse biological activities, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The compound's molecular formula is C20H26N4O5SC_{20}H_{26}N_{4}O_{5}S, and it has a molecular weight of approximately 434.5 g/mol. The structural characteristics include:

  • Pyrazole Core : Central to its biological activity.
  • Substituents : Ethoxy and methoxy groups enhance lipophilicity and biological interactions.
PropertyValue
Molecular FormulaC20H26N4O5SC_{20}H_{26}N_{4}O_{5}S
Molecular Weight434.5 g/mol
IUPAC NameThis compound
LogP3.269
Polar Surface Area102.53 Ų

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The presence of sulfamoyl and other functional groups facilitates binding to target proteins, potentially inhibiting their activity or altering their function. This mechanism is crucial for its therapeutic effects, particularly in inflammatory and cancer-related pathways.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Compounds with sulfamoyl groups have shown efficacy against various bacterial strains.
  • Anti-inflammatory Effects : The pyrazole scaffold is known for its anti-inflammatory properties, making it a candidate for treating conditions like arthritis.
  • Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth through apoptosis induction in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, including this compound:

  • Antimicrobial Studies : A study demonstrated that similar pyrazole derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents.
  • Anti-inflammatory Research : In vitro assays revealed that compounds with similar structures inhibited pro-inflammatory cytokines, indicating a mechanism for reducing inflammation.
  • Cancer Research : Preclinical studies indicated that certain pyrazole derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with related compounds:

Compound NameBiological Activity
N-(3-chloro-4-methoxyphenyl)-3-methyl-pyrazoleAntimicrobial and anti-inflammatory
N-(4-ethoxyphenyl)-3-methyl-pyrazoleModerate anticancer effects
5-(N-(4-fluorophenyl)sulfamoyl)-N-(3-methoxyphenyl)-pyrazoleStronger anticancer and anti-inflammatory effects

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (Source) R1 (Sulfamoyl/Carboxamide) R2 (Pyrazole Substituents) Melting Point (°C) Yield (%) Key Spectral Data (¹H-NMR, δ ppm)
Target Compound 4-ethoxyphenyl (sulfamoyl), 3-methoxyphenyl (carboxamide) 3-methyl Not reported Not reported Not reported
3a () Phenyl (sulfamoyl), 4-cyanophenyl (carboxamide) 3-methyl 133–135 68 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3b () 4-Chlorophenyl (sulfamoyl), 4-cyanophenyl (carboxamide) 3-methyl 171–172 68 8.12 (s, 1H), 7.55–7.43 (m, 9H), 2.65 (s, 3H)
3d () 4-Fluorophenyl (sulfamoyl), 4-cyanophenyl (carboxamide) 3-methyl 181–183 71 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H)
Cannabinoid CB1 Antagonist () 4-Chlorophenyl, 2,4-dichlorophenyl (carboxamide) 4-methyl Not reported Not reported 7.97 (s, 1H), 7.62–7.41 (m, aromatic protons)
LMM5 () Benzyl(methyl)sulfamoyl, 4-methoxyphenyl (carboxamide) 1,3,4-oxadiazole core Not reported Not reported Not reported

Key Observations:

Substituent Effects on Physicochemical Properties :

  • Electron-withdrawing groups (e.g., chloro in 3b, fluoro in 3d) correlate with higher melting points (171–183°C) compared to unsubstituted phenyl derivatives (133–135°C for 3a) . The target compound’s ethoxy and methoxy groups, being electron-donating, may reduce crystallinity and lower melting points, though data is unavailable.
  • Yields for analogues in range from 62–71%, suggesting moderate efficiency in carboxamide coupling reactions using EDCI/HOBt .

Spectral Trends :

  • All compounds in exhibit a singlet at δ 8.12 ppm, attributed to the pyrazole proton, and aromatic multiplets between δ 7.21–7.63 ppm . The target compound’s 3-methoxyphenyl group would likely produce distinct downfield shifts for methoxy protons (~δ 3.8–4.0 ppm) and aromatic resonances.

Biological Activity Implications: The cannabinoid CB1 antagonist () demonstrates potent activity (IC50 = 0.139 nM) due to its 4-chloro and 2,4-dichlorophenyl groups, which enhance lipophilicity and receptor binding . The target compound’s ethoxy and methoxy substituents may reduce potency at CB1 but improve solubility for other therapeutic targets.

Q & A

Basic: What are the standard synthetic routes for 5-[(4-ethoxyphenyl)sulfamoyl]-N-(3-methoxyphenyl)-3-methyl-1H-pyrazole-4-carboxamide?

Methodological Answer:
The compound is typically synthesized via a multi-step process involving:

Core pyrazole formation : Reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides to introduce substituents at the 5-position .

Sulfamoylation : Introducing the 4-ethoxyphenylsulfamoyl group using phenyl dithiocarbamates under basic conditions (e.g., K₂CO₃ in ethanol) .

Carboxamide coupling : Reacting the intermediate with 3-methoxyaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous DMF .
Characterization is performed via IR (to confirm sulfonamide and carboxamide bonds), ¹H-NMR (to verify substitution patterns), and mass spectrometry (to confirm molecular weight) .

Basic: How is the compound characterized to confirm structural integrity and purity?

Methodological Answer:

  • Spectroscopic Techniques :
    • ¹H-NMR : Identifies substitution patterns (e.g., methoxy protons at δ 3.7–3.9 ppm, pyrazole ring protons at δ 6.5–7.5 ppm) .
    • IR Spectroscopy : Confirms key functional groups (e.g., sulfonamide S=O stretches at 1150–1250 cm⁻¹, carboxamide C=O at ~1650 cm⁻¹) .
  • Elemental Analysis : Ensures ≥98% purity by matching calculated vs. observed C, H, N, and S content .
  • HPLC : Monitors purity using a C18 column with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve synthesis yield and scalability?

Methodological Answer:

  • Microwave-assisted synthesis : Reduces reaction time for pyrazole cyclization (e.g., 30 minutes at 120°C vs. 6 hours conventionally) .
  • Solvent Optimization : Using DMF for sulfamoylation improves solubility of intermediates, reducing side-product formation .
  • Catalysis : Employing Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (if applicable) enhances regioselectivity in derivative synthesis .
  • Workflow Table :
StepParameterOptimal ConditionYield Improvement
CyclizationTemperature120°C (microwave)+25%
SulfamoylationSolventAnhydrous DMF+15%
CouplingCatalystEDC/HOBt+20%

Basic: What in vitro and in vivo models are used to evaluate its biological activity?

Methodological Answer:

  • In Vitro :
    • COX-2 Inhibition Assay : Measures IC₅₀ values using recombinant enzyme and fluorogenic substrates (e.g., celecoxib as a positive control) .
    • Cell Viability Assays : MTT or SRB assays on cancer cell lines (e.g., MCF-7, A549) to assess antiproliferative activity .
  • In Vivo :
    • Carrageenan-Induced Paw Edema : Evaluates anti-inflammatory activity in rodents (dose range: 10–50 mg/kg, oral) .
    • Hot-Plate Test : Assesses analgesic efficacy by measuring latency to pain response .

Advanced: How can researchers address contradictions in reported biological activity data across studies?

Methodological Answer:

  • Structural Analogs Comparison : Compare activity of derivatives (e.g., replacing 4-ethoxyphenyl with 4-chlorophenyl) to identify substituent effects .
  • Dose-Response Curves : Validate IC₅₀ values across multiple assays (e.g., COX-2 vs. COX-1 selectivity ratios) to rule off-target effects .
  • Meta-Analysis : Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity trends .

Advanced: What computational methods predict structure-activity relationships (SAR) for pyrazole-sulfonamide derivatives?

Methodological Answer:

  • QSAR Modeling : Utilize descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioavailability and target affinity .
  • Molecular Docking : Simulate binding to COX-2 (PDB: 3LN1) to identify key interactions (e.g., sulfonamide with Arg120, pyrazole with Tyr355) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with low RMSD (<2 Å) .

Advanced: How to design derivatives with enhanced metabolic stability?

Methodological Answer:

  • Bioisosteric Replacement : Replace labile groups (e.g., methyl ester with trifluoromethyl to resist esterase cleavage) .
  • Deuterium Incorporation : Substitute hydrogen with deuterium at metabolically sensitive positions (e.g., methyl groups) to slow CYP450-mediated oxidation .
  • Metabolite Identification : Use LC-MS/MS to profile Phase I/II metabolites in microsomal assays, guiding structural modifications .

Basic: What analytical techniques assess purity and stability under storage conditions?

Methodological Answer:

  • Stability-Indicating HPLC : Monitor degradation products under accelerated conditions (40°C/75% RH for 6 months) using a C18 column .
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests room-temperature stability) .
  • Photostability Testing : Expose to UV light (ICH Q1B guidelines) to detect photo-oxidation products .

Advanced: How to resolve inconsistencies in spectral data interpretation (e.g., overlapping NMR signals)?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to assign overlapping proton environments (e.g., distinguishing pyrazole C4 and C5 protons) .
  • Dynamic NMR : Analyze temperature-dependent spectra to resolve rotameric equilibria in sulfonamide groups .
  • Crystallography : Compare experimental XRD data (e.g., CCDC entries) with predicted spectra to validate assignments .

Advanced: What strategies identify biological targets for pyrazole-sulfonamide derivatives?

Methodological Answer:

  • Affinity Chromatography : Immobilize the compound on Sepharose beads to pull down binding proteins from cell lysates .
  • Kinome Screening : Use kinase profiling panels (e.g., DiscoverX) to assess inhibition across 468 kinases .
  • Transcriptomics : Compare gene expression profiles (RNA-seq) in treated vs. untreated cells to infer pathway modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.